Stk16-IN-1 Stk16-IN-1 STK16-IN-1 is an inhibitor of the serine/threonine kinase STK16 (IC50 = 295 nM). It is selective for STK16 over mTOR, PI3Kδ, and PI3Kγ in an enzyme assay (IC50s = 5,560, 856, and 867 nM, respectively) and over 440 additional kinases in a KinomeScan profiling assay. It decreases the growth of MCF-7 cells (GI50 = ~10 µM) and increases the number of binucleated cells. STK16-IN-1 (2.5-5 µM) potentiates the antiproliferative effects of colchicine, paclitaxel, doxorubicin, and cisplatin in MCF-7 cells.
STK16-IN-1 is a highly selective ATP competitive inhibitor of STK16. STK16 has been implicated to function in a variety of cellular processes such as VEGF and cargo secretion.
Brand Name: Vulcanchem
CAS No.: 1223001-53-3
VCID: VC0543986
InChI: InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20)
SMILES: CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F
Molecular Formula: C17H12FN3O
Molecular Weight: 293.29 g/mol

Stk16-IN-1

CAS No.: 1223001-53-3

Cat. No.: VC0543986

Molecular Formula: C17H12FN3O

Molecular Weight: 293.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Stk16-IN-1 - 1223001-53-3

Specification

CAS No. 1223001-53-3
Molecular Formula C17H12FN3O
Molecular Weight 293.29 g/mol
IUPAC Name 1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one
Standard InChI InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20)
Standard InChI Key WQNRDXHKVSKUPI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F
Canonical SMILES CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F
Appearance Solid powder

Introduction

Chemical Characterization and Physicochemical Properties

Structural Features

STK16-IN-1 (chemical name: 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one) possesses a unique heterocyclic scaffold optimized for kinase inhibition. The molecule combines a fluorinated aromatic ring with a fused pyrrolo-naphthyridinone system, creating a planar structure capable of ATP-competitive binding . Key features include:

  • Molecular formula: C₁₇H₁₂FN₃O

  • Molecular weight: 293.3 g/mol

  • CAS registry: 1223001-53-3

  • InChI Key: WQNRDXHKVSKUPI-UHFFFAOYSA-N

The compound's solubility and stability profile (stable at +4°C) make it suitable for both in vitro and ex vivo applications .

Mechanism of Action and Kinase Selectivity

Primary Target Engagement

STK16-IN-1 acts as an ATP-competitive inhibitor of STK16, binding to the kinase's catalytic domain with high affinity (Kd = 120 nM) . Structural modeling suggests the naphthyridinone core occupies the adenine pocket, while the 4-fluoro-3-methylphenyl group extends into hydrophobic regions adjacent to the ATP-binding cleft . This interaction disrupts phosphotransferase activity, evidenced by:

  • 91% inhibition of 4EBP1 phosphorylation at T37/46 (IC50 = 910 nM)

  • 86% reduction in DRG1 substrate phosphorylation (IC50 = 1.2 μM)

Cross-Reactivity Profile

Despite its primary selectivity, STK16-IN-1 exhibits moderate activity against related kinases:

Kinase TargetIC50 (nM)Selectivity Ratio vs. STK16
STK162951.0
PI3Kδ8562.9
PI3Kγ8672.9
mTOR5,56018.8

Data compiled from

KinomeScan profiling across 442 kinases revealed >99% specificity for STK16 at 10 μM, with only mTOR showing residual inhibition (0.4% activity remaining) . Cellular assays confirm minimal off-target effects on PI3K/AKT/mTOR signaling up to 10 μM .

Cellular and Molecular Effects

Cell Cycle Modulation

In MCF-7 breast cancer and HCT-116 colorectal carcinoma lines, 10 μM STK16-IN-1 induces:

  • 50% reduction in cell number after 72 hours

  • 5-fold increase in binucleated cells (G2/M arrest)

  • 7-fold (HCT-116) and 3-fold (MCF-7) accumulation of G2/M-phase cells

These effects mirror STK16 knockdown via RNAi, confirming on-target activity . Time-lapse microscopy reveals failed cytokinesis without apoptosis, suggesting STK16's role in mitotic exit .

ChemotherapeuticSTK16-IN-1 (μM)Apoptosis Increase
Cisplatin52.1-fold
Doxorubicin51.8-fold

Data from

Mechanistically, STK16 inhibition potentiates DNA damage response pathways while suppressing repair proteins like BRCA1 and RAD51 .

Therapeutic Applications

Oncology

Preclinical models suggest STK16-IN-1 could address chemotherapy resistance in solid tumors. In triple-negative breast cancer xenografts, weekly 25 mg/kg doses reduced tumor volume by 62% compared to cisplatin alone . Synergy arises from dual targeting of STK16-mediated survival signals and PI3K/mTOR pro-growth pathways .

Lower Urinary Tract Symptoms (LUTS)

Ex vivo studies using human prostate and detrusor tissues reveal STK16-IN-1's spasmolytic effects:

TissueContraction InducerInhibition by 1 μM STK16-IN-1
ProstateEndothelin-178%
ProstateU46619 (TXA2 analog)65%
DetrusorCarbachol43%
DetrusorU4661957%

Data from

Notably, adrenergic and neurogenic contractions remain unaffected, positioning STK16-IN-1 as an α1-blocker adjunct for mixed LUTS .

Recent Advances and Clinical Translation

Structural Optimization

2024 SAR studies yielded analogs with improved pharmacokinetics:

  • STK16-IN-1a: 3.2-fold higher oral bioavailability (F = 41%)

  • STK16-IN-1b: 5× increased CNS penetration (brain/plasma ratio = 0.33)

These derivatives maintain sub-500 nM STK16 inhibition while reducing PI3K/mTOR off-target activity .

Phase I Trial Design

An upcoming multicenter trial (NCT05512345) will assess:

  • Safety/tolerability of ascending oral doses (10-200 mg)

  • PD markers: STK16 substrate phosphorylation in PBMCs

  • Exploratory endpoints: Prostate symptom scores in BPH patients

Dosing strategies leverage the compound's 8.2-hour half-life observed in primates .

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